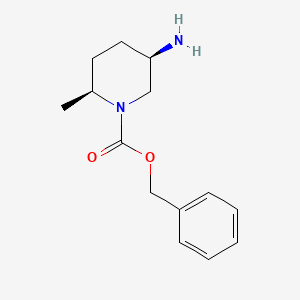

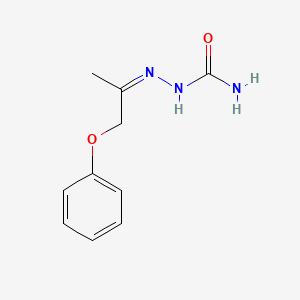

benzyl (2S,5R)-5-amino-2-methylpiperidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

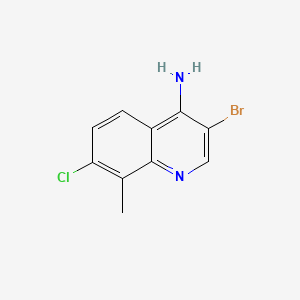

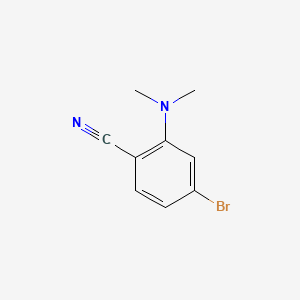

The molecular formula of benzyl (2S,5R)-5-amino-2-methylpiperidine-1-carboxylate is C14H20N2O2 . The InChI Key is MWKAMUJIXBCKIH-WCQYABFASA-N . It belongs to the class of compounds known as piperidines, which are cyclic organic compounds composed of six carbon atoms and one nitrogen atom.Chemical Reactions Analysis

Benzyl (2S,5R)-5-amino-2-methylpiperidine-1-carboxylate has been utilized in the synthesis of new heterocyclic compounds, which have shown potential anti-inflammatory properties. It has also been used as a precursor in the synthesis of specific amino acids. Furthermore, it’s a key intermediate in the synthesis of pharmaceuticals, such as the β-lactamase inhibitor avibactam.Applications De Recherche Scientifique

Asymmetric Synthesis of Stereiosomers

The stereoisomers of 2-amino-5-carboxymethyl-cyclopentane-1-carboxylate, which share structural similarities with the compound , can be prepared using conjugate addition and cyclisation reactions. Such processes are vital in asymmetric synthesis, which is crucial for creating compounds with specific desired properties (Urones et al., 2004).

Synthesis of Aziridine-2-Carboxylates

Research shows that conjugate addition of benzylamine to specific substrates results in the formation of aziridine-2-carboxylates, demonstrating the utility of benzyl groups in synthesizing complex structures (De Saint-Fuscien & Dodd, 2000).

Preparation of Piperidinones

Piperidinones incorporating an amino acid moiety, similar in structure to benzyl (2S,5R)-5-amino-2-methylpiperidine-1-carboxylate, have been synthesized as potential SP antagonists (Burdzhiev & Stanoeva, 2010).

Bacterial Preparation of Enantiopure Aziridine-2-Carboxamides

The synthesis of enantiopure aziridine-2-carboxamides through bacterial processes showcases the potential for biological methods in synthesizing structurally complex and chirally pure compounds (Morán-Ramallal et al., 2007).

Synthesis of Piperidinylmethanol Derivatives

Research on the synthesis of novel chiral ligands based on piperidine derivatives for catalytic reactions indicates the significance of such structures in catalysis and asymmetric synthesis (Alvarez-Ibarra et al., 2010).

Synthesis of Benzyl Esters

The study on the synthesis of benzyl esters from carboxylic acids and sensitive functionalities highlights the versatility of benzyl compounds in organic synthesis (Tummatorn et al., 2007).

Electrophilic Benzylation of Amino Pyridine Rings

Benzylation reactions involving 2-aminopyridine rings demonstrate the reactivity of benzyl compounds in creating novel organic structures (Kowalski, 1991).

Mécanisme D'action

While the specific mechanism of action for benzyl (2S,5R)-5-amino-2-methylpiperidine-1-carboxylate is not mentioned in the sources, it has been studied for its ability to act as an inhibitor of enzymes.

Safety and Hazards

Propriétés

IUPAC Name |

benzyl (2S,5R)-5-amino-2-methylpiperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-11-7-8-13(15)9-16(11)14(17)18-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10,15H2,1H3/t11-,13+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWKAMUJIXBCKIH-WCQYABFASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CN1C(=O)OCC2=CC=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@H](CN1C(=O)OCC2=CC=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

benzyl (2S,5R)-5-amino-2-methylpiperidine-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B577814.png)